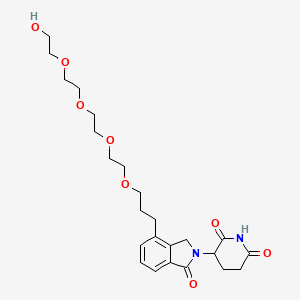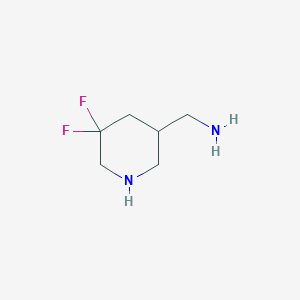
(5,5-Difluoro-3-piperidyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,5-Difluoro-3-piperidyl)methanamine is a chemical compound that features a piperidine ring substituted with two fluorine atoms at the 5-position and a methanamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Difluoro-3-piperidyl)methanamine typically involves the introduction of fluorine atoms into a piperidine ring. One common method is the difluoromethylation of piperidine derivatives. This process can be achieved through various routes, including electrophilic, nucleophilic, and radical difluoromethylation reactions . For instance, the reaction of piperidine with difluorocarbene precursors under specific conditions can yield the desired difluorinated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processesThe choice of solvent, temperature, and reaction time are critical factors that influence the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5,5-Difluoro-3-piperidyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
(5,5-Difluoro-3-piperidyl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (5,5-Difluoro-3-piperidyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of enzymes or receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(5-Fluoropyridin-3-yl)methanamine: This compound features a pyridine ring with a fluorine atom at the 5-position and a methanamine group at the 3-position.
(5-(Trifluoromethyl)pyridin-3-yl)methanamine: This compound has a trifluoromethyl group at the 5-position of the pyridine ring and a methanamine group at the 3-position.
(2,3-Difluoro-4-methylphenyl)methanamine: This compound contains a difluoromethyl group at the 2,3-positions of a phenyl ring and a methanamine group at the 4-position.
Uniqueness
(5,5-Difluoro-3-piperidyl)methanamine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 5-position enhances its stability and reactivity compared to similar compounds with different substitution patterns .
Properties
Molecular Formula |
C6H12F2N2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(5,5-difluoropiperidin-3-yl)methanamine |
InChI |
InChI=1S/C6H12F2N2/c7-6(8)1-5(2-9)3-10-4-6/h5,10H,1-4,9H2 |
InChI Key |
KPSJDNOBYUIEGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNCC1(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14779322.png)

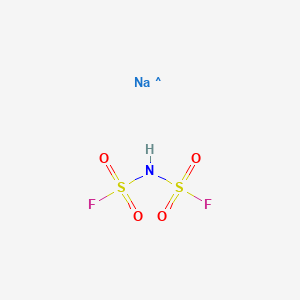
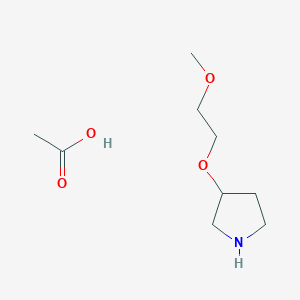
![4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid;hydrochloride](/img/structure/B14779352.png)
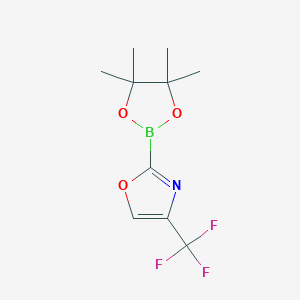
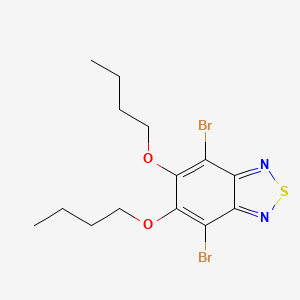
![9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B14779377.png)


![4-Bromo-4'-phenyl-9,9'-spirobi[fluorene]](/img/structure/B14779385.png)
